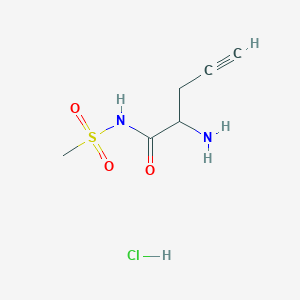

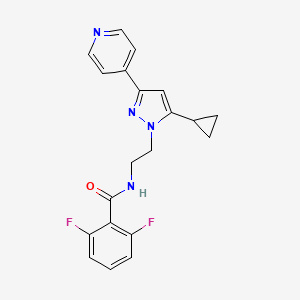

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

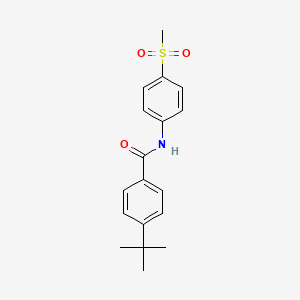

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, also known as AMPIPYRAZOLE, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a critical role in various cellular processes such as cell growth, proliferation, and survival.

Applications De Recherche Scientifique

Selective Mesylation of Amino Groups

Research by Kim et al. (1999) has shown the effectiveness of selective mesylation in differentiating amino groups. This is relevant to compounds like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, as it pertains to the selective modification of amino groups, potentially impacting its chemical behavior and applications (Sun Young Kim et al., 1999).

Gold-Catalyzed Oxidative Annulation

Zimin et al. (2020) discussed the gold(I)-catalyzed oxidative annulation involving ynamides. This process, which includes compounds similar to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, is significant for the generation of multi-substituted oxazole derivatives, showcasing the chemical's versatility in organic synthesis (Dmitry P. Zimin et al., 2020).

Catalytic N-Alkynylation of Amides

The research by Zhang et al. (2004) on the catalytic cross-coupling of amides with alkynyl bromides highlights the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in organic synthesis. This catalytic protocol suggests the chemical's utility in the synthesis of ynamides, which are crucial in various organic reactions (Yanshi Zhang et al., 2004).

Amino Acid Analysis in Proteins

Simpson et al. (1976) described a method for amino acid analysis in proteins using a hydrolysate that could potentially involve derivatives like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This method highlights the relevance of such compounds in biochemical analysis and protein characterization (R. Simpson et al., 1976).

Synthesis of Amino Acid-Derived Ynamides

Takai et al. (2021) focused on the synthesis of amino acid-derived ynamides, using compounds related to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This research is significant for its application in creating unique amino acid derivatives, which can be important in medicinal chemistry and drug development (R. Takai et al., 2021).

Asymmetric Synthesis of Aminoalkanesulfonic Acids

Jiaxi Xu's (2002) study on the transformation of amino alcohol methanesulfonates into aminoalkanesulfonates reveals the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in asymmetric synthesis. This transformation is crucial for developing chiral compounds used in various pharmaceutical applications (Jiaxi Xu, 2002).

Propriétés

IUPAC Name |

2-amino-N-methylsulfonylpent-4-ynamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S.ClH/c1-3-4-5(7)6(9)8-12(2,10)11;/h1,5H,4,7H2,2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMVMGLFMYXRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(CC#C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)